

Delphinidin in Humans: A Technical Guide to Absorption and Metabolism

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Compound of Interest

Compound Name: Delphinidin

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Introduction

Delphinidin, a prominent anthocyanidin, imparts rich blue and purple hues to a variety of fruits and vegetables, including berries, eggplants, and grapes. Beyond its role as a natural colorant, **delphinidin** has garnered significant scientific interest for its potential health-promoting properties, attributed to its antioxidant and anti-inflammatory activities. Understanding the absorption, metabolism, and bioavailability of **delphinidin** is paramount for elucidating its mechanisms of action and for the development of novel therapeutic agents and functional foods. This technical guide provides a comprehensive overview of the current scientific knowledge on the journey of **delphinidin** through the human body, with a focus on quantitative data, experimental methodologies, and metabolic pathways.

Absorption and Pharmacokinetics of Delphinidin Glycosides

Delphinidin in dietary sources primarily exists as glycosides, with sugar moieties attached at various positions. The nature of these sugar groups significantly influences the bioavailability of the parent molecule. The following tables summarize key pharmacokinetic parameters of various **delphinidin** glycosides observed in human clinical trials.

Table 1: Pharmacokinetic Parameters of **Delphinidin** Glycosides in Human Plasma

Delphinidin Glycoside	Dosage	Cmax (Peak Plasma Concentration)	Tmax (Time to Peak Plasma Concentration)	Study Reference
Delphinidin-3-rutinoside (D3R)	1.68 mg/kg of body weight (as part of a black currant anthocyanin mixture)	73.4 ± 35.0 nmol/L	1.25 - 1.75 hours	Matsumoto et al., 2001
Delphinidin-3-glucoside (D3G)	0.488 mg/kg of body weight (as part of a black currant anthocyanin mixture)	22.7 ± 12.4 nmol/L	1.25 - 1.75 hours	Matsumoto et al., 2001
Delphinidin-3-glucoside (D3G)	From Delphinol® maqui berry extract	21.39 to 63.55 nmol/L	1 ± 0.3 hours	Husain et al., 2022
Delphinidin-3-sambubioside	81.6 mg (from 150 mL of Hibiscus sabdariffa L. extract)	0.015 ng/mL/mg (dose-normalized)	1.5 hours (median)	Frank et al., 2005

Table 2: Urinary Excretion of **Delphinidin** Glycosides in Humans

Delphinidin Glycoside	Dosage	Cumulative Urinary Excretion (% of ingested dose)	Time Period	Study Reference
Delphinidin-3-rutinoside (D3R)	1.68 mg/kg of body weight (as part of a black currant anthocyanin mixture)	$0.11 \pm 0.05\%$ (of total anthocyanins)	0 - 8 hours	Matsumoto et al., 2001
Delphinidin-3-glucoside (D3G)	0.488 mg/kg of body weight (as part of a black currant anthocyanin mixture)	$0.11 \pm 0.05\%$ (of total anthocyanins)	0 - 8 hours	Matsumoto et al., 2001
Delphinidin-3-sambubioside	81.6 mg (from 150 mL of Hibiscus sabdariffa L. extract)	0.021%	0 - 7 hours	Frank et al., 2005

Metabolism of Delphinidin

The metabolism of **delphinidin** is a complex process involving enzymes in the human intestine and liver, as well as the vast metabolic capacity of the gut microbiota. Intact **delphinidin** glycosides can be absorbed to a limited extent, but a significant portion undergoes extensive transformation.

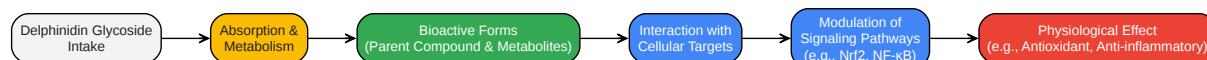
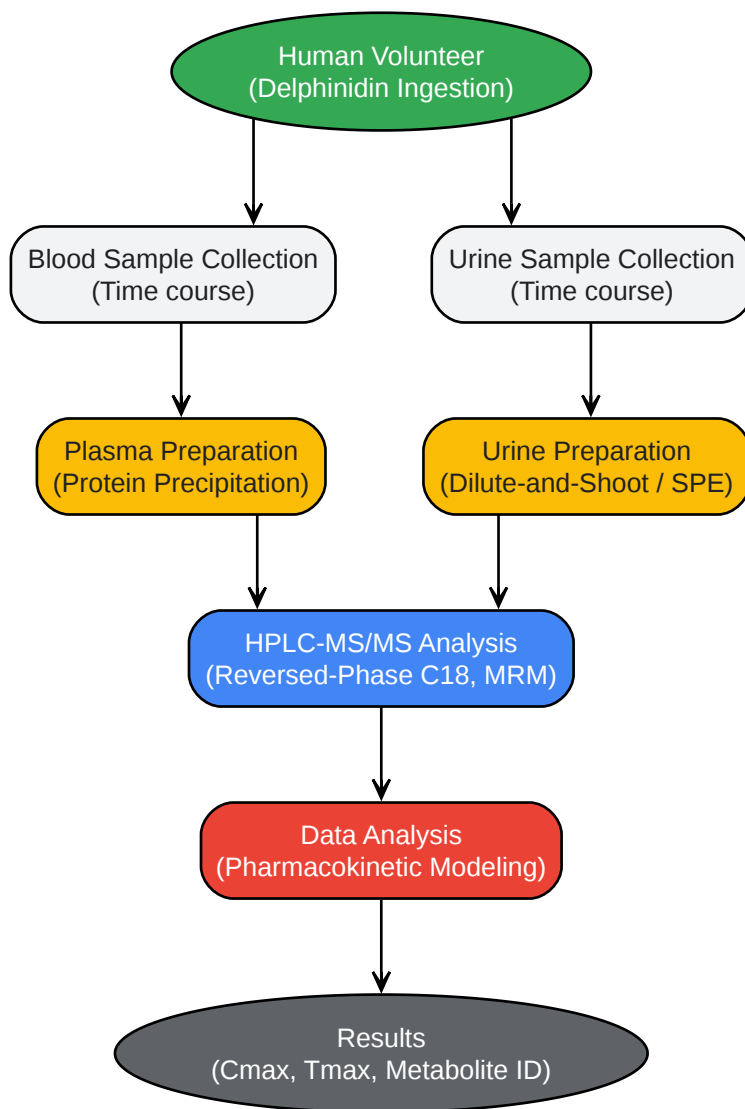
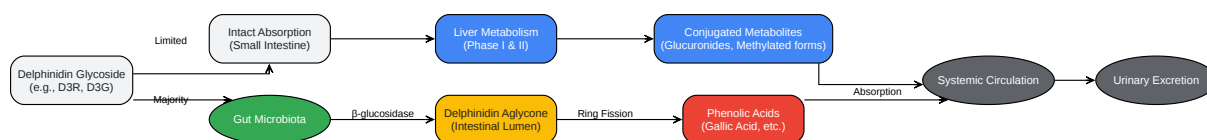
Phase I and Phase II Metabolism

Upon absorption, **delphinidin** and its aglycone can undergo Phase I and Phase II metabolic reactions, primarily in the liver. These reactions include methylation, glucuronidation, and sulfation. Catechol-O-methyltransferase (COMT) is a key enzyme involved in the methylation of

the hydroxyl groups on the B-ring of **delphinidin**. Cytochrome P450 enzymes, such as CYP2C9, may also play a role in its metabolism.

Gut Microbiota Metabolism

A substantial portion of ingested **delphinidin** glycosides reaches the colon, where it is extensively metabolized by the gut microbiota. The initial step is the cleavage of the glycosidic bonds by bacterial enzymes like β -glucosidases, releasing the **delphinidin** aglycone. The unstable aglycone then undergoes fission of its heterocyclic C-ring, leading to the formation of various phenolic acids and aldehydes. The primary degradation products are gallic acid (from the B-ring) and phloroglucinol aldehyde (from the A-ring).



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